molecular formula C6H3BrINO2 B6213183 5-bromo-3-iodopyridine-2-carboxylic acid CAS No. 2677885-07-1

5-bromo-3-iodopyridine-2-carboxylic acid

Cat. No.: B6213183
CAS No.: 2677885-07-1
M. Wt: 327.9
InChI Key:
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Description

5-Bromo-3-iodopyridine-2-carboxylic acid is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of bromine and iodine atoms attached to a pyridine ring, along with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromo-3-iodopyridine-2-carboxylic acid can be synthesized through a halogen exchange reaction. One common method involves the use of 2,5-dibromopyridine as the starting material. The reaction proceeds as follows:

    Halogen Exchange Reaction:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the halogen exchange reaction described above can be scaled up for industrial purposes. The use of efficient reflux systems and continuous flow reactors can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-iodopyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

  • Substitution Reactions

      Reagents: Organometallic reagents, such as Grignard reagents or organolithium compounds.

      Conditions: Typically carried out in anhydrous solvents under inert atmosphere.

      Products: Substituted pyridine derivatives.

  • Cross-Coupling Reactions

      Reagents: Palladium or nickel catalysts, boronic acids, or stannanes.

      Conditions: Conducted under mild to moderate temperatures with appropriate ligands.

      Products: Biaryl or heteroaryl compounds.

  • Oxidation and Reduction Reactions

      Reagents: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).

      Conditions: Vary depending on the desired oxidation state.

      Products: Oxidized or reduced pyridine derivatives.

Scientific Research Applications

5-Bromo-3-iodopyridine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-3-iodopyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity towards its targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-iodopyridine-2-carboxylic acid is unique due to the presence of both bromine and iodine atoms, along with a carboxylic acid functional group. This combination of functional groups provides distinct reactivity and versatility in various chemical reactions, making it a valuable compound in organic synthesis and medicinal chemistry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-3-iodopyridine-2-carboxylic acid involves the bromination and iodination of pyridine-2-carboxylic acid followed by carboxylation of the resulting intermediate.", "Starting Materials": [ "Pyridine-2-carboxylic acid", "Bromine", "Iodine", "Sodium hydroxide", "Carbon dioxide", "Diethyl ether", "Ethanol" ], "Reaction": [ "Step 1: Bromination of Pyridine-2-carboxylic acid", "Pyridine-2-carboxylic acid is dissolved in diethyl ether and cooled to 0°C. Bromine is added dropwise to the solution with stirring until the reaction is complete. The resulting 5-bromo-pyridine-2-carboxylic acid is filtered and washed with diethyl ether.", "Step 2: Iodination of 5-bromo-pyridine-2-carboxylic acid", "5-bromo-pyridine-2-carboxylic acid is dissolved in ethanol and cooled to 0°C. Iodine and sodium hydroxide are added to the solution with stirring until the reaction is complete. The resulting 5-bromo-3-iodopyridine-2-carboxylic acid is filtered and washed with ethanol.", "Step 3: Carboxylation of 5-bromo-3-iodopyridine-2-carboxylic acid", "5-bromo-3-iodopyridine-2-carboxylic acid is dissolved in water and carbon dioxide is bubbled through the solution with stirring until the reaction is complete. The resulting 5-bromo-3-iodopyridine-2-carboxylic acid is filtered and washed with water." ] }

CAS No.

2677885-07-1

Molecular Formula

C6H3BrINO2

Molecular Weight

327.9

Purity

95

Origin of Product

United States

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